5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Structural Classification and IUPAC Nomenclature
This compound belongs to the class of organoboron compounds known as boronic esters, specifically categorized as a pinacol boronic ester. The compound bears the Chemical Abstracts Service registry number 862723-42-0 and possesses the molecular formula C₁₃H₁₇BN₂O₂ with a molecular weight of 244.10 grams per mole. The International Union of Pure and Applied Chemistry nomenclature formally designates this compound as this compound, though it is commonly referred to in the literature as 1H-indazole-5-boronic acid pinacol ester.
The structural architecture of this compound encompasses two distinct molecular domains that contribute to its unique chemical properties. The indazole heterocycle constitutes a bicyclic aromatic system containing two nitrogen atoms within a five-membered ring fused to a benzene ring. This heterocyclic framework provides both electronic and steric characteristics that influence the compound's reactivity patterns. The second structural component consists of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol ester protecting group. This moiety features a five-membered cyclic boronic ester where the boron atom is coordinated within a dioxaborolane ring structure formed by the condensation of boronic acid with pinacol.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 862723-42-0 | |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | |
| Molecular Weight | 244.10 g/mol | |
| Alternative Name | 1H-Indazole-5-boronic acid pinacol ester |
The compound's structural classification as a dioxaborolane places it within a subset of boronic esters characterized by five-membered cyclic structures containing the carbon-oxygen-boron-oxygen-carbon linkage. This cyclic arrangement provides enhanced stability compared to acyclic boronic esters, making the compound particularly suitable for synthetic applications requiring robust reaction conditions. The positioning of the boronic ester functionality at the 5-position of the indazole ring system creates specific electronic and spatial relationships that influence both the compound's reactivity and its utility in cross-coupling reactions.
Historical Development in Boronic Acid Ester Chemistry
The development of boronic acid ester chemistry represents a significant milestone in the evolution of synthetic organic chemistry, with pinacol esters emerging as particularly important synthetic intermediates. Boronic acids, first described as organic compounds related to boric acid through the replacement of hydroxyl groups with organic substituents, have evolved into indispensable tools for carbon-carbon bond formation. The historical progression toward pinacol boronic esters arose from the need to overcome limitations associated with the handling and purification of free boronic acids, which exhibit high polarity and challenging purification characteristics.
The introduction of pinacol as a protecting group for boronic acids addressed several critical synthetic challenges. Pinacol boronic esters demonstrate enhanced stability under standard laboratory conditions while maintaining the reactive characteristics necessary for cross-coupling transformations. These compounds resist hydrolysis under mild conditions, allowing for improved storage and handling compared to their free acid counterparts. The development of bis(pinacolato)diboron as a commercial reagent further revolutionized the field by providing a readily available source for the introduction of pinacol boronic ester functionalities.
The specific development of indazole-containing boronic esters emerged from the intersection of heterocyclic chemistry and organoboron methodology. Research groups investigating protected indazole boronic acid derivatives recognized the potential for creating libraries of aryl and heteroaryl boronic esters that could serve as versatile building blocks in medicinal chemistry and materials science. The synthesis of various N-protected indazole boronic acid pinacol esters demonstrated the feasibility of creating stable, isolable compounds that retained their reactivity in subsequent transformations.
| Historical Milestone | Contribution | Impact |
|---|---|---|
| Introduction of Boronic Acids | Foundation of organoboron chemistry | Established carbon-boron bond utility |
| Development of Pinacol Esters | Enhanced stability and handling | Improved synthetic accessibility |
| Bis(pinacolato)diboron Commercialization | Standardized reagent availability | Widespread adoption in synthesis |
| Indazole Boronic Ester Libraries | Heterocyclic diversity expansion | Enhanced medicinal chemistry applications |
The emergence of transition metal-free synthetic methodologies for pinacol boronate preparation has further expanded the accessibility of these compounds. These developments have reduced reliance on expensive transition metal catalysts while maintaining synthetic efficiency. The evolution continues with recent innovations in protecting group strategies, including the development of alternative protecting groups such as xanthopinacol boronates, which offer improved orthogonality and mild removal conditions.
Significance in Organoboron Compound Research
The significance of this compound in contemporary organoboron research extends far beyond its role as a simple synthetic intermediate. This compound exemplifies the sophisticated level of structural complexity achievable through modern boronic ester chemistry while demonstrating the practical utility of such compounds in advanced synthetic transformations. The integration of the indazole heterocycle with the pinacol boronic ester functionality creates a molecular architecture that serves multiple research objectives simultaneously.
In the context of cross-coupling methodology, this compound has contributed significantly to understanding the mechanistic aspects of Suzuki-Miyaura reactions involving heteroaryl substrates. Research investigating the selective coupling of polychlorinated aromatics has demonstrated that compounds like this compound can participate in sequential cross-coupling reactions, enabling the construction of complex molecular architectures through controlled, stepwise bond formation. These studies have revealed the importance of electronic and steric factors in determining reaction selectivity and efficiency.
The compound's significance extends to the development of new synthetic protocols for organoboron chemistry. Investigations into protected indazole boronic acid derivatives have established efficient methodologies for the preparation of various substituted indazole systems. These protocols have demonstrated the viability of using halogenated indazole precursors in combination with bis(pinacolato)diboron to generate the desired boronic ester products under mild reaction conditions. The success of these transformations has contributed to a broader understanding of the factors governing borylation reactions of electron-deficient heterocycles.
| Research Application | Contribution | Outcome |
|---|---|---|
| Suzuki-Miyaura Mechanistic Studies | Heteroaryl coupling insights | Improved reaction predictability |
| Sequential Cross-Coupling Development | Multi-step synthesis strategies | Enhanced synthetic efficiency |
| Borylation Methodology | Heterocycle functionalization | Expanded substrate scope |
| Materials Science Applications | Electronic material development | Novel functional materials |
The role of this compound in materials science research represents another dimension of its significance. Indazole-containing boronic esters have found applications in the development of electronic materials and sensors due to their unique electronic properties and ability to form reversible covalent interactions with complementary functional groups. The boronic ester functionality enables the formation of dynamic cross-links in polymer systems, contributing to the development of self-healing materials and stimuli-responsive hydrogels.
Contemporary research continues to explore the potential of this compound and related compounds in emerging applications. The development of new analytical techniques for characterizing boronic ester compounds has enhanced understanding of their solution-phase behavior and reactivity patterns. These advances have facilitated the design of more efficient synthetic protocols and have contributed to the optimization of reaction conditions for challenging transformations involving heteroaryl boronic esters.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPUUKLGWNGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590527 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862723-42-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Under certain conditions, the boronic ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
Medicinal Chemistry
Serotonin Receptor Agonism
The indazole scaffold is known for its potential in drug discovery, particularly as agonists for serotonin receptors. Research has shown that indazole derivatives can exhibit significant activity at the 5-HT receptor subtypes. For instance, studies involving the synthesis of indazole analogs of 5-MeO-DMT have demonstrated their ability to selectively activate the 5-HT2A and 5-HT2B receptors. The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been characterized for its pharmacological profile, indicating promising therapeutic potential in treating mood disorders and other neurological conditions .
Bioisosteric Properties
Indazoles serve as effective bioisosteres for indoles and phenols due to their improved metabolic stability and bioavailability. This characteristic makes them suitable candidates for developing new pharmaceuticals with enhanced pharmacokinetic profiles .
Materials Science
Covalent Organic Frameworks (COFs)
The compound has been utilized in the synthesis of novel crystalline two-dimensional covalent organic frameworks. These frameworks are significant due to their high surface area and tunable porosity, making them applicable in gas storage and separation technologies. The incorporation of the dioxaborolane moiety enhances the stability and functionality of the COFs .
Photocatalytic Applications
Research indicates that compounds containing the dioxaborolane structure can be employed in photocatalytic hydrogen production reactions. The unique electronic properties imparted by the dioxaborolane group facilitate efficient light absorption and charge separation, essential for photocatalytic processes .
Organic Synthesis
Reagents in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block in synthesizing complex organic molecules .
Data Tables
| Compound | Target Receptor | Activity (EC50) | Notes |
|---|---|---|---|
| This compound | 5-HT2A | Moderate potency | Selective for serotonin receptors |
| Indazole Analog VU6067416 | 5-HT2B | High potency | Optimized for preclinical studies |
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Indazole Boronate Esters
The position of the boronate ester on the indazole ring significantly impacts reactivity and applications. Key analogs include:
Key Insight : The 5-substituted derivative exhibits optimal reactivity in cross-coupling due to balanced electronic and steric effects, whereas 6- and 4-substituted isomers require tailored reaction conditions .
Functionalized Indazole Boronates
Substituents on the indazole ring modulate physicochemical properties:
6-Methoxy-5-boronate-1H-indazole (CAS: 2243949-54-2):
1-Benzyl-5-boronate-1H-indazole (CAS: 1430753-39-1):
1-Isopropyl-5-boronate-1H-indazole (CAS: 1551418-16-6):
Key Insight : Functionalization alters solubility, bioavailability, and reaction pathways, necessitating structure-activity relationship (SAR) studies for target applications.
Heterocyclic Boronate Analogs
Replacing indazole with other heterocycles diversifies applications:
5-Boronate-benzo[d]isoxazole (CAS: 837392-66-2):
Pyridinyl-morpholine boronate (CAS: 485799-04-0):
Key Insight : Heterocycle choice balances reactivity, stability, and cost, with indazole derivatives offering a middle ground for broad synthetic utility.
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target identification, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a boron atom integrated into a dioxaborolane moiety linked to an indazole ring. Its molecular formula is with a molecular weight of 233.09 g/mol.
The biological activity of this compound primarily involves its role as a kinase inhibitor. It has been studied for its inhibitory effects on various kinases that are crucial in cancer progression and neurodegenerative diseases.
Target Kinases
- GSK-3β : This kinase is involved in numerous cellular processes including glycogen metabolism and cell signaling. The compound has shown competitive inhibition with an IC50 value in the low nanomolar range.
- IKK-β : Associated with the NF-kB signaling pathway, which plays a significant role in inflammation and cancer.
- ROCK-1 : Involved in cytoskeletal dynamics and cellular contraction.
Biological Activity Data
The following table summarizes the biological activity data for this compound against key kinases:
| Kinase | IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| GSK-3β | 8 | Competitive inhibition | |
| IKK-β | 20 | Competitive inhibition | |
| ROCK-1 | 15 | Competitive inhibition |
Case Study 1: Neuroprotection
In a study examining neuroprotective effects, this compound was tested on mouse hippocampal neurons (HT-22 cells). The compound demonstrated significant protection against oxidative stress-induced cell death at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of GSK-3β and subsequent reduction in apoptotic signaling pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound using BV-2 microglial cells. Treatment with the compound resulted in a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations of 1 µM. This suggests that the compound may modulate inflammatory responses through inhibition of IKK-β .
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity at low concentrations, it also shows some cytotoxic effects at higher doses. Careful dose management is advised to mitigate potential adverse effects during therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated indazole precursors. For example, halogenated indazoles (e.g., 5-bromo-1H-indazole) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-synthesis purification involves column chromatography or recrystallization. Characterization relies on ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) and mass spectrometry .
Q. How is the molecular structure of this boronic ester verified in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The boronic ester’s planar geometry and bond lengths (e.g., B–O ~1.36 Å) confirm its structure. SHELX software is widely used for refinement, particularly for resolving disorder in pinacol methyl groups . For non-crystalline samples, 2D NMR (COSY, HSQC) helps assign protons and carbons adjacent to the boron atom .
Q. What are the key stability considerations for handling this compound?
The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DMF). Avoid prolonged exposure to acidic/basic conditions, which cleave the boronic ester. Stability assays using TLC or HPLC monitor degradation (e.g., free boronic acid formation) .
Advanced Research Questions
Q. How can contradictory yields in Suzuki-Miyaura reactions involving this boronic ester be resolved?
Contradictions often arise from substituent electronic effects on the indazole core or competing protodeboronation. Strategies:
- Ligand optimization : Bulky ligands (e.g., SPhos) improve stability of Pd intermediates.
- Solvent screening : Mixed solvents (toluene:EtOH) balance solubility and reactivity.
- Base selection : Weak bases (e.g., K₃PO₄) minimize boronic ester decomposition. Systematic DoE (Design of Experiments) identifies optimal conditions .
Q. What methodologies elucidate the reactivity of this compound in non-coupling reactions (e.g., amidation, cyclization)?
The boronic ester participates in light-mediated C–H functionalization (e.g., with ammonium persulfate in DMSO at 50°C) to form amides or heterocycles. Mechanistic studies (EPR, radical traps) confirm radical intermediates. Competitive pathways (e.g., dimerization) are suppressed by stoichiometric control .
Q. How does the indazole core influence the boronic ester’s reactivity compared to phenylboronic esters?
Indazole’s electron-deficient aromatic system increases electrophilicity at boron, accelerating transmetalation in cross-couplings. However, steric hindrance from the N–H group can reduce coupling efficiency with bulky aryl halides. Comparative kinetic studies (GC-MS monitoring) quantify rate differences .
Data Analysis & Methodological Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
